molecular formula C16H20FN3O2 B8749599 tert-Butyl (4-fluoro-2-methyl-5-(5-methyl-1H-pyrazol-3-yl)phenyl)carbamate

tert-Butyl (4-fluoro-2-methyl-5-(5-methyl-1H-pyrazol-3-yl)phenyl)carbamate

Cat. No.: B8749599
M. Wt: 305.35 g/mol
InChI Key: NBCOTUPQJFZYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4-fluoro-2-methyl-5-(5-methyl-1H-pyrazol-3-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H20FN3O2 and its molecular weight is 305.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20FN3O2

Molecular Weight

305.35 g/mol

IUPAC Name

tert-butyl N-[4-fluoro-2-methyl-5-(5-methyl-1H-pyrazol-3-yl)phenyl]carbamate

InChI

InChI=1S/C16H20FN3O2/c1-9-6-12(17)11(14-7-10(2)19-20-14)8-13(9)18-15(21)22-16(3,4)5/h6-8H,1-5H3,(H,18,21)(H,19,20)

InChI Key

NBCOTUPQJFZYCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C2=NNC(=C2)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (5-Acetyl-4-fluoro-2-methyl-phenyl)-carbamic acid tert-butyl ester (425 mg) and (1,1-dimethoxy-ethyl)-dimethyl-amine (653 mg) in DMF (2 ml) was heated at 90° C. for 3 hours, then cooled to room temperature. Solvent was removed under reduced pressure, and the residue was dissolved in a mixture of EtOH (25 ml) and THF (5 ml). The mixture was cooled to 0° C., and hydrazine hydrate (5 ml) at 0° C. was added. The mixture was stirred for 16 hours at room temperature, then concentrated under reduced pressure. The residue was purified by “flash chromatography” (0 to 30% EtOAc in hexanes) to give 370 mg of [4-fluoro-2-methyl-5-(5-methyl-1H-pyrazol-3-yl)-phenyl]-carbamic acid tert-butyl ester.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.